

(4-chloro-2-methylphenoxy)acetic acid methyl ester chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 4-chloro-2-methylphenoxyacetate
Cat. No.:	B055706

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of (4-chloro-2-methylphenoxy)acetic acid methyl ester

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the chemical properties of (4-chloro-2-methylphenoxy)acetic acid methyl ester (CAS No. 2436-73-9), a significant derivative of the widely used phenoxy herbicide MCPA. Designed for researchers, scientists, and professionals in drug development and environmental science, this document delves into the compound's molecular structure, physicochemical characteristics, synthesis, reactivity, and analytical methodologies. By integrating established data with practical insights, this guide serves as an essential resource for understanding and working with this compound.

Introduction

(4-chloro-2-methylphenoxy)acetic acid methyl ester, also known as MCPA-methyl, is the methyl ester derivative of (4-chloro-2-methylphenoxy)acetic acid (MCPA), a systemic post-emergence herbicide developed in the 1940s.^[1] MCPA itself is used extensively to control broadleaf weeds in various agricultural and non-agricultural settings.^{[2][3]} The esterification of MCPA to its methyl form alters its physicochemical properties, such as solubility and volatility, which can influence its application, environmental fate, and analytical detection. Understanding the

specific chemical properties of MCPA-methyl is therefore critical for its synthesis, formulation, and for the accurate assessment of its environmental and toxicological profile. This guide provides a detailed examination of these properties, grounded in authoritative data.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific investigation.

MCPA-methyl is unambiguously identified by its CAS Registry Number, molecular formula, and structure.

- Product Name: (4-chloro-2-methylphenoxy)acetic acid methyl ester
- CAS Registry Number: 2436-73-9[4]
- Molecular Formula: $C_{10}H_{11}ClO_3$ [5]
- Molecular Weight: 214.65 g/mol
- Synonyms: MCPA methyl ester, Methyl (4-chloro-2-methylphenoxy)acetate, 2-Methyl-4-chlorophenoxyacetic acid methyl ester, MCPA-methyl[4][5]

The molecular architecture consists of a 4-chloro-2-methylphenol group linked to an acetic acid methyl ester via an ether bond. This structure is fundamental to its chemical behavior and biological activity.

Caption: Molecular structure of (4-chloro-2-methylphenoxy)acetic acid methyl ester.

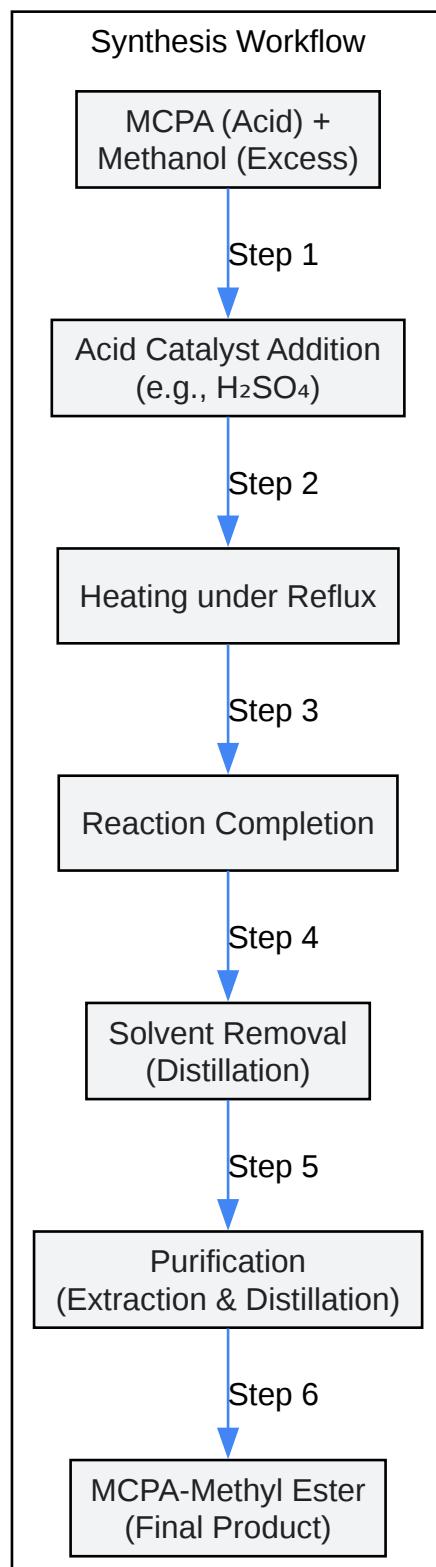
Physicochemical Properties

The physical and chemical properties of MCPA-methyl dictate its behavior in various matrices, its storage requirements, and its environmental distribution. These properties are summarized in the table below.

Property	Value	Source(s)
Appearance	Colorless, neat liquid	[6]
Melting Point	18 °C	[7]
Boiling Point	127 °C at 3 mmHg; 284.0 °C at 760 mmHg	[7]
Density	1.23 g/cm³	[7]
Flash Point	18 °C; 115.1 °C	[7]
Vapor Pressure	0.000996 mmHg at 25°C	
Refractive Index (n _{20/D})	1.52 - 1.53	
Solubility	Slightly soluble in Chloroform and Methanol	[6]
LogP (Octanol-Water Partition Coefficient)	2.56	[7]
Storage Temperature	0-6°C	[6]

Note: Discrepancies in values (e.g., Flash Point) may arise from different experimental conditions or sources.

Synthesis and Manufacturing


MCPA-methyl is not typically synthesized directly but is prepared from its parent compound, MCPA. The most common and straightforward method is the Fischer esterification of (4-chloro-2-methylphenoxy)acetic acid with methanol in the presence of an acid catalyst.

Protocol: Fischer Esterification of MCPA

- Reactant Preparation: (4-chloro-2-methylphenoxy)acetic acid is dissolved in an excess of methanol, which serves as both a reactant and the solvent.
- Catalysis: A strong acid catalyst, such as concentrated sulfuric acid (H_2SO_4), is added dropwise to the solution. The catalyst protonates the carbonyl oxygen of the carboxylic acid,

making the carbonyl carbon more electrophilic.

- Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the electrophilic carbonyl carbon.
- Proton Transfer & Water Elimination: A series of proton transfers occurs, leading to the formation of a good leaving group (water). The elimination of a water molecule and subsequent deprotonation yields the final product, MCPA-methyl.
- Reaction Conditions: The reaction is typically heated under reflux to increase the reaction rate.
- Purification: After the reaction is complete, the excess methanol is removed by distillation. The crude product is then purified, often through liquid-liquid extraction and subsequent distillation, to remove the catalyst and any unreacted starting material.

[Click to download full resolution via product page](#)

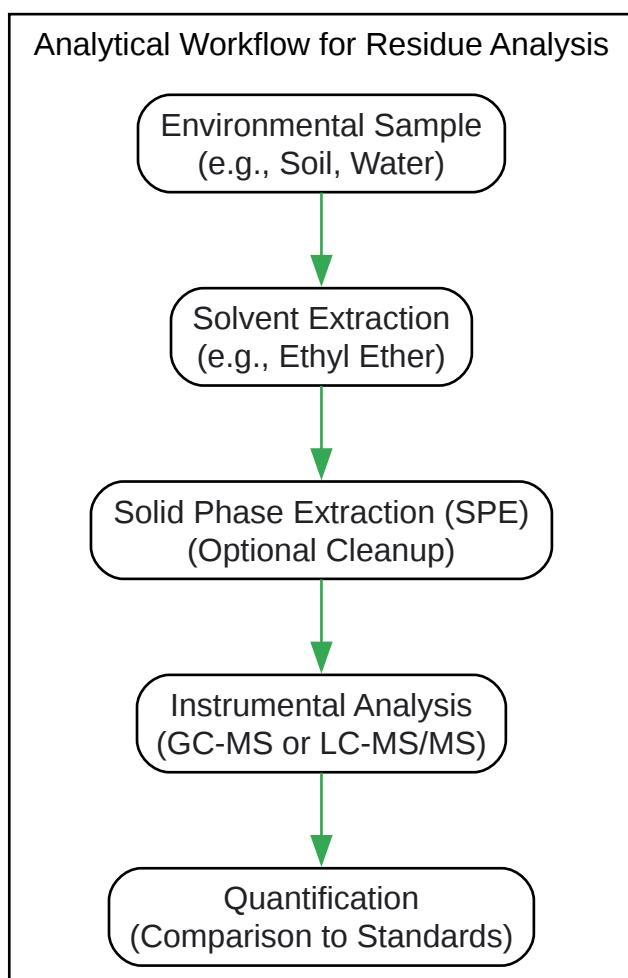
Caption: General workflow for the synthesis of MCPA-methyl via Fischer esterification.

Chemical Reactivity and Stability

- Stability: MCPA-methyl is stable under normal storage conditions, particularly when kept in a closed container at cool temperatures (0-6°C) to prevent volatilization and degradation.[6]
- Reactivity: The primary reaction of concern is hydrolysis. The ester linkage is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, which reverts the compound to its parent acid (MCPA) and methanol. This hydrolysis is a critical process in its environmental degradation pathway.[8][9]
- Materials to Avoid: Contact with strong oxidizing agents and acids should be avoided to prevent vigorous, potentially hazardous reactions.[8]
- Hazardous Decomposition: Thermal decomposition, such as during a fire, may release toxic and corrosive gases, including hydrogen chloride, oxides of nitrogen, and carbon oxides.[8]

Analytical Methodologies

Accurate detection and quantification of MCPA-methyl are essential for residue analysis, environmental monitoring, and quality control. Several analytical techniques are employed for this purpose.


Spectroscopic Analysis

- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a powerful tool for identifying MCPA-methyl. The resulting mass spectrum shows a characteristic fragmentation pattern and a molecular ion peak corresponding to its molecular weight, confirming its identity.[4] The NIST WebBook provides reference mass spectra for this compound.[4]
- Infrared (IR) Spectroscopy: The IR spectrum of MCPA-methyl displays characteristic absorption bands corresponding to its functional groups. Key peaks include those for the C=O stretch of the ester, the C-O ether linkage, and vibrations associated with the substituted aromatic ring.[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to elucidate the structure by showing the chemical shifts and splitting patterns of the different

protons in the molecule, such as those on the aromatic ring, the methyl group, the methylene bridge, and the ester methyl group.[11]

Chromatographic Separation

- Gas Chromatography (GC): Due to its volatility, GC is an excellent method for the analysis of MCPA-methyl. It is often coupled with a mass spectrometer (GC-MS) for highly sensitive and selective detection.[12] This technique is frequently used for determining herbicide residues in environmental samples like soil and water.[12]
- High-Performance Liquid Chromatography (HPLC): While GC is well-suited for the ester, HPLC is commonly used for the analysis of the parent acid, MCPA, which is less volatile.[3] [13] Analysis of MCPA-methyl can also be performed using HPLC with an appropriate column and mobile phase.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. EXTOXNET PIP - MCPA [extoxnet.orst.edu]
- 3. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester [webbook.nist.gov]
- 5. MCPA methyl ester | C10H11ClO3 | CID 17089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (4-CHLORO-2-METHYLPHENOXY)ACETIC ACID METHYL ESTER Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 7. Methyl (4-chloro-2-methylphenoxy)acetate | CAS#:2436-73-9 | Chemsoc [chemsoc.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. adama.com [adama.com]
- 10. Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester [webbook.nist.gov]
- 11. (4-CHLORO-2-METHYLPHENOXY)ACETIC ACID METHYL ESTER(2436-73-9) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(4-chloro-2-methylphenoxy)acetic acid methyl ester chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b055706#4-chloro-2-methylphenoxy-acetic-acid-methyl-ester-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com